N-(2,6-diethylphenyl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-(2,6-diethylphenyl)-2-(3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a phenyl group substituted with ethyl groups at the 2 and 6 positions, and a phenoxy group substituted with methyl groups at the 3 and 5 positions, attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide: This can be achieved by reacting 3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,5-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The 2-(3,5-dimethylphenoxy)acetyl chloride is then reacted with 2,6-diethylaniline in the presence of a base like pyridine to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-(3,5-dimethylphenoxy)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-(3,5-dimethylphenoxy)acetamide: can be compared with other substituted phenoxyacetamides or phenylacetamides.
N-(2,6-diethylphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy ring.
N-(2,6-diethylphenyl)-2-(3,5-dichlorophenoxy)acetamide: Similar structure but with chlorine substituents instead of methyl groups.
Uniqueness
The unique substitution pattern of this compound may confer specific physical, chemical, or biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-16-8-7-9-17(6-2)20(16)21-19(22)13-23-18-11-14(3)10-15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIVIRQZROACPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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